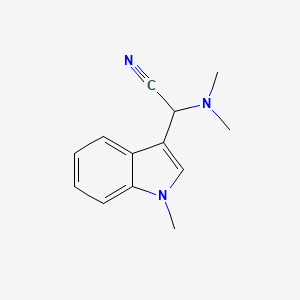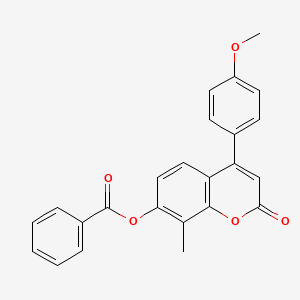
2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide
説明
2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA is a thioester derivative of benzylamine and phenylethylamine, and its chemical formula is C18H20N2OS. In
科学的研究の応用
2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to have antifungal properties and can be used as a fungicide. In materials science, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied for its potential use in the development of organic semiconductors.
作用機序
The mechanism of action of 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide can prevent the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of these diseases.
Biochemical and Physiological Effects
2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for the growth and spread of cancer cells. In neurodegenerative diseases, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which can lead to a reduction in cognitive decline.
実験室実験の利点と制限
One of the advantages of using 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, one of the limitations of using 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide. In medicine, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide could be further studied for its potential use in treating other types of cancer and neurodegenerative diseases. Additionally, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide could be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide could be further studied for its potential use as a fungicide and could be tested for its efficacy against different types of fungi. In materials science, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide could be studied for its potential use in the development of new organic semiconductors with improved properties.
Conclusion
In conclusion, 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide, or 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied for its potential use in medicine, agriculture, and materials science, and has been shown to have anticancer, antifungal, and neuroprotective properties. While there are still many unanswered questions about the mechanism of action of 2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide, its potential applications make it a promising compound for future research.
特性
IUPAC Name |
2-(benzylamino)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-16(18-12-11-14-7-3-1-4-8-14)17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKASSNASGKXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)

![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)

![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)
![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)


